o-Nitrobenzylglyoxylate

Description

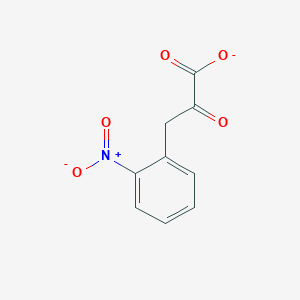

o-Nitrobenzylglyoxylate is a nitroaromatic compound characterized by an o-nitrobenzyl group linked to a glyoxylate moiety (O=C-COOH). Glyoxylate derivatives are known to participate in glycosylation reactions and biochemical modifications, as referenced in glycosylation engineering literature . However, direct studies on this compound remain sparse, necessitating extrapolation from structurally related compounds.

Properties

Molecular Formula |

C9H6NO5- |

|---|---|

Molecular Weight |

208.15 g/mol |

IUPAC Name |

3-(2-nitrophenyl)-2-oxopropanoate |

InChI |

InChI=1S/C9H7NO5/c11-8(9(12)13)5-6-3-1-2-4-7(6)10(14)15/h1-4H,5H2,(H,12,13)/p-1 |

InChI Key |

CGCWRLDEYHZQCW-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C(=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key differences between o-nitrobenzylglyoxylate and o-nitrobenzalazosalicylic acid (oNBASA) , a structurally analogous nitrobenzyl derivative:

Key Research Findings

oNBASA in Metal Detection :

- oNBASA lacks prior literature on manganese determination but has been successfully paired with 1,10-phenantroline to form stable Mn(II) complexes, enabling sensitive photometric analysis (detection limit: ~0.1 µg/mL) .

- In contrast, this compound’s metal-binding properties are undocumented, suggesting divergent reactivity due to its glyoxylate moiety.

Glyoxylate Derivatives in Biochemistry :

- Glyoxylate-containing compounds are integral to glycosylation studies and glycan profiling tools like GlycoBase, though this compound’s role in such systems remains unexplored .

Structural Reactivity: The glyoxylate group in this compound may confer nucleophilic reactivity, while oNBASA’s azo and phenolic groups enhance its chromogenic properties for spectrophotometric applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.